Clinical Antileptospiral Cure Rate of Methimidol versus Penicillin Standard-of-Care
The hydrochloride salt of the target compound, methimidol, demonstrated a clinical cure rate of 94.31% in a trial of 281 leptospirosis patients. Critically, the treatment avoided the Herxheimer reaction, a known adverse effect associated with penicillin therapy for this indication [1]. This provides quantitative clinical validation that differentiates the target compound's active pharmaceutical form from a standard antibiotic comparator.
| Evidence Dimension | Leptospirosis clinical cure rate and adverse event profile |
|---|---|
| Target Compound Data | Cure rate: 94.31% (265/281 patients). Herxheimer reaction: 0%. |
| Comparator Or Baseline | Comparator: Penicillin. Baseline data: Herxheimer reaction is a known complication of penicillin therapy for leptospirosis. |
| Quantified Difference | Methimidol achieved a 94.31% cure rate without inducing Herxheimer reactions, in contrast to the standard risk associated with penicillin. |
| Conditions | Clinical trial involving 281 human patients with confirmed leptospirosis, using oral administration of methimidol hydrochloride. |
Why This Matters
For pharmaceutical development targeting leptospirosis, this compound's active form offers a clinically proven efficacy benchmark and a superior safety profile compared to penicillin.
- [1] Gao X, Xiong C, Wu B. The leptospirocidal action of "Methimidol" and its metabolic process in vivo. Acta Pharm Sin. 1979;14(10):577-586. PMID: 539423. View Source
